N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 373356-52-6
VCID: VC2540802
InChI: InChI=1S/C11H13N3/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14)
SMILES: CNCC1=CC(=NN1)C2=CC=CC=C2
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

CAS No.: 373356-52-6

Cat. No.: VC2540802

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine - 373356-52-6

Specification

CAS No. 373356-52-6
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name N-methyl-1-(3-phenyl-1H-pyrazol-5-yl)methanamine
Standard InChI InChI=1S/C11H13N3/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14)
Standard InChI Key DZKXCPRBGCYVCH-UHFFFAOYSA-N
SMILES CNCC1=CC(=NN1)C2=CC=CC=C2
Canonical SMILES CNCC1=CC(=NN1)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Structure

N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine consists of a pyrazole core (a five-membered heterocyclic ring containing two adjacent nitrogen atoms) with a phenyl group at position 5 and a methylaminomethyl (-CH₂-NH-CH₃) group at position 3. The structural features of this compound contribute to its potential reactivity and biological interactions.

Physical and Chemical Properties

Based on its structure, N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine would likely exhibit the following physicochemical properties:

PropertyExpected ValueBasis for Prediction
Molecular FormulaC₁₁H₁₃N₃Based on structural composition
Molecular WeightApproximately 187.24 g/molCalculated from molecular formula
Physical StateSolid at room temperatureCommon for similar pyrazole derivatives
SolubilityModerate solubility in polar organic solvents; limited water solubilityBased on functional groups present
Melting PointLikely between 120-180°CEstimated from similar pyrazole compounds
LogPApproximately 1.8-2.5Predicted based on structural components
pKaApproximately 8.5-9.5 for the amine groupTypical for similar secondary amines

Structural Features of Significance

The arrangement of substituents in N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine creates several important structural characteristics:

  • The pyrazole ring provides a rigid scaffold with two nitrogen atoms that can participate in hydrogen bonding.

  • The phenyl group at position 5 contributes aromatic character and potential π-π interactions with biological targets.

  • The methylaminomethyl group introduces a basic center that can form salt bridges with acidic residues in proteins.

  • The unsubstituted nitrogen at position 1 of the pyrazole ring can act as a hydrogen bond donor.

Synthesis Methods

From 5-phenyl-1H-pyrazole-3-carbaldehyde

This approach would involve a two-step process:

  • Preparation of 5-phenyl-1H-pyrazole-3-carbaldehyde from appropriate precursors.

  • Reductive amination with methylamine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Mannich Reaction Approach

The Mannich reaction could potentially provide a direct route:

  • Reaction of 5-phenyl-1H-pyrazole with formaldehyde and methylamine under appropriate conditions.

  • Optimization of reaction parameters to improve yield and selectivity.

From 3-(hydroxymethyl)-5-phenyl-1H-pyrazole

This approach would involve:

  • Synthesis of 3-(hydroxymethyl)-5-phenyl-1H-pyrazole.

  • Conversion of the hydroxyl group to a better leaving group (e.g., mesylate or tosylate).

  • Nucleophilic substitution with methylamine.

Comparison of Synthetic Approaches

Synthetic RouteAdvantagesChallengesOptimal Conditions
Reductive AminationWell-established methodology; Good yields typically possibleRequires preparation of aldehyde intermediate; Selectivity issues possibleTemperature: 0-25°C; Solvent: Methanol or THF; pH: 4-6
Mannich ReactionDirect approach; Fewer stepsMay suffer from regioselectivity issues; Side reactions possibleTemperature: 25-60°C; Solvent: Ethanol or dioxane; Catalyst: Acetic acid
Nucleophilic SubstitutionGood control over reaction; Clean conversion possibleMulti-step process; Requires handling of reactive intermediatesTemperature: 50-80°C; Solvent: DMF or acetonitrile; Base: K₂CO₃ or TEA

Purification and Characterization

The purification of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine would likely involve:

  • Column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients).

  • Recrystallization from suitable solvents (e.g., ethanol/water mixtures).

  • Formation of crystalline salts (e.g., hydrochloride or oxalate) for further purification.

Characterization would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

Enzyme ClassPotential Binding ModeTherapeutic Relevance
KinasesInteraction with ATP-binding site via hydrogen bonding and hydrophobic interactionsCancer, inflammatory disorders, neurological conditions
PhosphodiesterasesBinding to catalytic domain through π-stacking and H-bondingCardiovascular diseases, pulmonary disorders
Monoamine OxidasesInteraction with flavin cofactor via aromatic interactionsNeuropsychiatric disorders, neurodegenerative diseases

Receptor Modulation

The compound may interact with various receptors due to its balanced hydrophilic-lipophilic properties:

  • G-protein coupled receptors (particularly those with amine-binding pockets)

  • Nuclear receptors (through aromatic interactions)

  • Ion channels (via interactions with pore-forming regions)

Anti-inflammatory Activity

Pyrazole derivatives often demonstrate anti-inflammatory properties through multiple mechanisms:

  • Inhibition of cyclooxygenase enzymes (COX-1 and COX-2)

  • Modulation of pro-inflammatory cytokine production

  • Interference with inflammatory signaling cascades

Anticancer Properties

The structural features of this compound suggest potential anticancer activity through:

  • Inhibition of proliferation-associated kinases

  • Induction of apoptosis in cancer cells

  • Modulation of cell cycle progression

Neurological Applications

The compound may have applications in neurological disorders through:

  • Modulation of neurotransmitter systems (particularly monoaminergic pathways)

  • Neuroprotective effects via antioxidant mechanisms

  • Interaction with targets involved in neurodegeneration

Structure-Activity Relationships

Key Structural Elements

Understanding the relationship between structure and function is crucial for optimizing compounds like N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine:

Pyrazole Core

The pyrazole heterocycle serves as a rigid scaffold that:

Phenyl Substituent

The phenyl group at position 5:

  • Increases lipophilicity, potentially enhancing membrane permeability

  • Provides potential for π-π stacking interactions with aromatic amino acid residues

  • Offers a site for further functionalization to tune activity

Methylaminomethyl Group

The methylaminomethyl substituent at position 3:

  • Introduces a basic center for ionic interactions

  • Provides hydrogen bond donor capabilities

  • Contributes conformational flexibility to the molecule

Structural Modifications for Activity Enhancement

Based on established principles of medicinal chemistry, several modifications could potentially enhance the activity of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine:

ModificationExpected EffectPotential Benefit
Halogenation of phenyl ringIncreased lipophilicity; Electronic effectsEnhanced membrane permeability; Altered binding affinity
Introduction of hydrogen bond acceptors on phenylAdditional interaction pointsImproved target selectivity
N-alkylation of pyrazole NHProtection from metabolism; Conformational changesIncreased metabolic stability; Modified binding profile
Variation in amine substituentAltered basicity; Steric effectsFine-tuning of pharmacokinetic properties

Physicochemical and Pharmacokinetic Considerations

Drug-Likeness Assessment

The potential of N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine as a drug candidate can be evaluated using established criteria:

ParameterPredicted ValueLipinski's Rule Compliance
Molecular Weight187.24 g/molYes (< 500)
LogP1.8-2.5 (estimated)Yes (< 5)
Hydrogen Bond Donors2Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Rotatable Bonds3Yes (< 10)

Absorption

  • Moderate lipophilicity suggests good intestinal absorption potential

  • Secondary amine functionality may undergo first-pass metabolism

  • Potential for forming salts could enhance solubility and absorption

Distribution

  • Moderate molecular weight and lipophilicity suggest good tissue distribution

  • Basic amine group may lead to plasma protein binding

  • Potential for blood-brain barrier penetration due to favorable physicochemical properties

Metabolism

Likely metabolic pathways include:

  • N-demethylation of the secondary amine

  • Hydroxylation of the phenyl ring

  • Oxidation of the methylene bridge

  • Conjugation reactions (glucuronidation, sulfation)

Excretion

  • Metabolites likely excreted primarily via renal route

  • Parent compound and lipophilic metabolites may undergo biliary excretion

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the ¹H NMR spectrum:

  • Pyrazole C4-H: singlet at approximately δ 6.2-6.5 ppm

  • Phenyl protons: multiplet at approximately δ 7.2-7.6 ppm

  • Methylene protons: singlet at approximately δ 3.8-4.0 ppm

  • N-methyl protons: singlet at approximately δ 2.4-2.6 ppm

  • NH proton: broad singlet at approximately δ 1.5-2.0 ppm (may exchange with deuterium)

Mass Spectrometry

Expected fragmentation pattern:

  • Molecular ion at m/z 187 [M]⁺

  • Loss of methylamine fragment (m/z 157)

  • Fragmentation of the pyrazole ring

  • Phenyl-containing fragments

Chromatographic Methods

For purity determination and quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC)

    • Column: C18 reverse phase

    • Mobile phase: Acetonitrile/water gradient with buffer

    • Detection: UV at 254 nm and 280 nm

  • Gas Chromatography (GC)

    • Column: 5% phenyl-methylpolysiloxane

    • Temperature program: 100-280°C at 10°C/min

    • Detection: Flame ionization detector or mass spectrometer

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